molecular formula C20H17ClN2O4 B2366178 N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1797872-44-6

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2366178
CAS No.: 1797872-44-6
M. Wt: 384.82
InChI Key: DVPLCXVAMGPXTH-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,6-dihydropyridine core substituted with methoxy, chloro, phenyl, and carboxamide groups. Its molecular formula is C₂₀H₁₇ClN₂O₄, with a molar mass of 408.82 g/mol. The structure features:

  • 1-phenyl group at position 1.
  • 4-methoxy and 6-oxo groups on the pyridine ring.
  • 5-chloro-2-methoxyphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-26-17-9-8-13(21)10-16(17)22-20(25)15-12-23(14-6-4-3-5-7-14)19(24)11-18(15)27-2/h3-12H,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPLCXVAMGPXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies for Dihydropyridine Derivatives

The dihydropyridine (DHP) scaffold serves as the structural foundation for this compound. Two primary approaches dominate its synthesis:

Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction remains the most widely adopted method for constructing 1,4-dihydropyridine rings. This one-pot condensation typically employs:

  • Aldehyde component : Benzaldehyde derivatives for aryl substitution at position 1
  • Diketone equivalent : Methyl acetoacetate or ethyl cyanoacetate
  • Ammonia source : Aqueous NH₃ or ammonium acetate

For the target compound, adaptation requires careful selection of substituted components to introduce the 4-methoxy and 6-oxo groups while maintaining regioselectivity.

Stepwise Synthesis of Target Compound

Route 1: Sequential Functionalization of Preformed DHP Core

Formation of 4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridine

A modified Hantzsch protocol achieves this intermediate:

Reaction Conditions

Component Quantity Role
4-Methoxybenzaldehyde 1.0 eq Aryl source (C1)
Methyl 3-aminocrotonate 2.0 eq Diketone equivalent
Ammonium acetate 3.0 eq Nitrogen source
Ethanol 0.5 L/mol Solvent
Acetic acid Catalytic Catalyst

Heating under reflux (78°C, 12 hr) yields the 1,4-DHP core with 68-72% isolated yield after crystallization from ethyl acetate/hexane.

Carboxamide Formation

The 3-carboxyl group undergoes amidation with 5-chloro-2-methoxyaniline:

Optimized Conditions

  • Activation method : Thionyl chloride (SOCl₂) mediated conversion to acid chloride
  • Coupling agent : Triethylamine (3.0 eq) in anhydrous THF
  • Temperature : 0°C → RT over 4 hr
  • Yield : 85-88% after silica gel chromatography

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Modern approaches employ transition metal catalysis for late-stage functionalization:

Key Steps

  • Preparation of 3-carboxamide-substituted DHP boronic ester
  • Palladium-catalyzed coupling with 5-chloro-2-methoxyphenyl iodide

Advantages

  • Enables parallel synthesis of analogs
  • Improved functional group tolerance vs classical methods

Catalytic System

Component Loading Function
Pd(PPh₃)₄ 5 mol% Catalyst
K₂CO₃ 3.0 eq Base
DME/H₂O (4:1) 0.2 M Solvent

Microwave irradiation (100°C, 30 min) achieves 78% conversion with >95% purity by HPLC.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patent disclosures reveal advances in manufacturing:

Reactor Design

  • Tubular reactor with segmented gas-liquid flow
  • Residence time: 8-12 minutes
  • Throughput: 2.4 kg/hr

Key Parameters

Variable Optimal Range Impact on Yield
Temperature 65-70°C ±1°C → 3% yield Δ
Pressure 8-10 bar Prevents solvent vaporization
Molar ratio (Ald:Amine) 1:2.05 Minimizes dimerization

This method reduces processing time from 18 hr (batch) to <1 hr with 94% assay yield.

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Step Yield (%) Total Yield (%) Purity (%)
Classical Hantzsch 68 (Core) → 85 57.8 98.5
Flow Chemistry 94 (Single pass) 88.4* 99.7
Suzuki Coupling 78 60.8† 97.2

*Assuming 94% yield for integrated process
†Includes boronic ester preparation (78%) and coupling (78%)

Impurity Profiling

Common byproducts identified via LC-MS:

  • Over-oxidation product : Pyridine analog (m/z 378.1)
  • N-Alkylation product : Methoxy group migration (m/z 402.3)
  • Dimerization species : Head-to-tail dimer (m/z 724.6)

Purification strategies:

  • Crystallization : Ethyl acetate/n-heptane (3:7) removes 90% dimers
  • Chromatography : Reverse-phase C18 column (ACN/H2O + 0.1% TFA) resolves oxidation products

Emerging Techniques in Process Chemistry

Enzymatic Desymmetrization

Recent advances employ lipases for kinetic resolution of racemic intermediates:

Candida antarctica Lipase B (CAL-B)

  • Substrate: Racemic 4-methoxy-DHP ester
  • Resolution efficiency: E = 48 (hexane:TBME 9:1)
  • Enantiomeric excess: 98% ee at 50% conversion

This biocatalytic step reduces chiral waste compared to traditional resolution methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Potential applications in drug development due to its structural similarity to known pharmacophores.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxy groups may enhance its binding affinity to these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Effects

The following table summarizes key analogs and their structural differences:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Source
Target Compound C₂₀H₁₇ClN₂O₄ 408.82 1-phenyl, 4-methoxy, 6-oxo, N-(5-chloro-2-methoxyphenyl) -
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 339024-51-0) C₁₉H₁₃Cl₃N₂O₂ 403.68 1-(3-chlorobenzyl), 5-chloro, N-(4-chlorophenyl)
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8) C₂₀H₁₆Cl₂N₂O₃ 403.26 1-(3-chlorobenzyl), 5-chloro, N-(4-methoxyphenyl)
Aspernigrin A (Revised Structure: 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide) C₁₃H₁₂N₂O₂ 228.25 6-benzyl, 4-oxo (positional isomer of dihydropyridine core)
N-{4-fluoro-5-[...]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide C₂₀H₁₅F₄N₃O₂ 429.35 4-trifluoromethyl, N-(4-fluoro-5-[...]phenyl)
Key Observations:

Core Modifications: Aspernigrin A demonstrates the impact of positional isomerism (4-oxo vs.

Substituent Effects: Halogen vs. Methoxy: The target compound’s 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, whereas analogs like CAS 339024-51-0 rely on multiple chlorines for enhanced lipophilicity and halogen bonding. Benzyl vs.

Functional Group Additions : The trifluoromethyl group in the Enamine Ltd compound introduces strong electronegativity, which could enhance metabolic stability but reduce solubility.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, also known by its CAS number 1797872-44-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Before delving into biological activities, it is essential to outline the chemical properties of the compound:

PropertyValue
Molecular Formula C20_{20}H17_{17}ClN2_2O4_4
Molecular Weight 384.8 g/mol
CAS Number 1797872-44-6

The biological activity of this compound primarily revolves around its role as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme implicated in various inflammatory and autoimmune diseases. The compound has been shown to exhibit selective inhibition of MPO, leading to decreased production of reactive oxygen species (ROS), which are involved in the pathogenesis of these diseases .

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives had IC50_{50} values in the low micromolar range (2.2–4.4 µM), demonstrating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Specific derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties. For example, one derivative demonstrated an MIC of 8 µM against E. faecalis .

Case Studies

  • Preclinical Evaluation : A preclinical study involving cynomolgus monkeys demonstrated that oral administration of a related compound led to robust inhibition of plasma MPO activity in lipopolysaccharide-treated models, suggesting potential therapeutic applications in inflammatory conditions .
  • Cancer Treatment : In vitro studies have shown that compounds related to this compound can significantly inhibit the growth of various cancer cell lines including HCT116 and MCF7, underscoring their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Condensation Reactions : Start with a substituted dihydropyridine precursor (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine) and introduce the 4-methoxy group via nucleophilic substitution or oxidation under controlled pH (e.g., using NaOMe in DMF at 60°C).

Carboxamide Formation : React the intermediate with 5-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt in anhydrous DCM, ensuring inert conditions to avoid hydrolysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Employ a tiered analytical approach:

  • Purity : HPLC (C18 column, acetonitrile/water + 0.1% TFA; retention time ≥98% area).
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.1 ppm, aromatic protons in the phenyl ring).
    • HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₂₀H₁₈ClN₂O₄: 409.0953).
  • Crystallinity : XRPD to assess polymorphic forms if applicable .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigate by:

Standardized Assays : Re-test in multiple cell lines (e.g., MCF-7 for anticancer activity) with controls for cytotoxicity (e.g., MTT assay).

Structural Differentiation : Compare with analogs (e.g., ’s oxazolo[5,4-b]pyridine derivatives) to identify substituent-specific effects.

Meta-Analysis : Use tools like molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets (e.g., kinase domains) .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:
Address poor aqueous solubility via:

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration.
  • Salt Formation : Screen with HCl or sodium salts under pH 4–6.
  • Nanoparticle Formulation : Use PLGA-based nanoemulsions (e.g., 100–200 nm particles via solvent evaporation) to enhance bioavailability .

Advanced: How to design SAR studies for this compound’s derivatives?

Methodological Answer:

Analog Synthesis : Modify key groups (e.g., replace 5-chloro with bromo or nitro; vary methoxy positions) using parallel synthesis.

Biological Profiling : Test analogs against panels (e.g., NCI-60 cancer cells, microbial strains).

Computational Modeling : Perform QSAR using MOE or Schrödinger to predict activity cliffs and prioritize synthetic targets. highlights the critical role of the methoxyphenyl group in binding .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

In Vitro Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.

CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities.

In Vivo PK : Administer IV/PO in rodents (n=6/group) and calculate AUC, t₁/₂, and clearance rates .

Basic: What are the key stability-indicating parameters for storage?

Methodological Answer:

  • Thermal Stability : Store at -20°C in amber vials; assess degradation via accelerated testing (40°C/75% RH for 4 weeks).
  • Light Sensitivity : Monitor UV-Vis spectra (200–400 nm) before/after 48 hr light exposure (ICH Q1B guidelines).
  • Hygroscopicity : Use TGA to measure weight loss ≤1% at 25°C/60% RH .

Advanced: How to troubleshoot crystallography challenges for structural elucidation?

Methodological Answer:

  • Crystal Growth : Optimize solvent systems (e.g., slow evaporation of acetone/water at 4°C).
  • Data Collection : Use synchrotron sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : Apply SHELXL with restraints for disordered methoxy groups. ’s structural analysis of oxazolo derivatives provides a template .

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